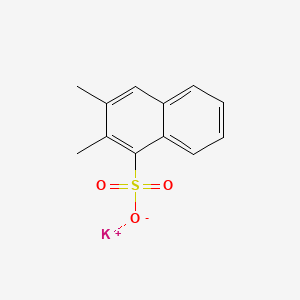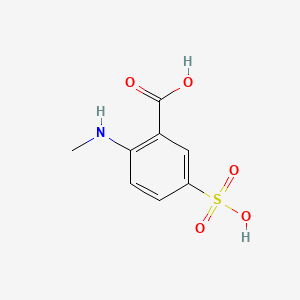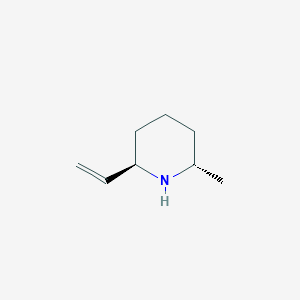
(2R,6S)-2-Ethenyl-6-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-2-Ethenyl-6-methylpiperidine is a chiral compound with a piperidine ring structure. This compound is notable for its unique stereochemistry, which can influence its chemical reactivity and biological activity. The presence of both an ethenyl group and a methyl group on the piperidine ring makes it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2-Ethenyl-6-methylpiperidine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2,6-disubstituted piperidine derivative. The reaction conditions often include the use of a rhodium or ruthenium catalyst, along with a chiral ligand to induce the desired stereochemistry .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include steps for the purification and isolation of the desired enantiomer, such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6S)-2-Ethenyl-6-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The compound can be reduced to form a saturated piperidine derivative.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be used for substitution reactions.
Major Products Formed
Epoxide: Formed by the oxidation of the ethenyl group.
Diol: Formed by the dihydroxylation of the ethenyl group.
Saturated Piperidine: Formed by the reduction of the ethenyl group.
Wissenschaftliche Forschungsanwendungen
(2R,6S)-2-Ethenyl-6-methylpiperidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R,6S)-2-Ethenyl-6-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The ethenyl group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,6S)-1,2,6-Trimethylpiperazine
- (2R,6S)-2,6-Diaminoheptanedioic acid
- (2R,6S)-irone
Uniqueness
(2R,6S)-2-Ethenyl-6-methylpiperidine is unique due to its specific stereochemistry and the presence of both an ethenyl and a methyl group on the piperidine ring. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
752199-77-2 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
(2R,6S)-2-ethenyl-6-methylpiperidine |
InChI |
InChI=1S/C8H15N/c1-3-8-6-4-5-7(2)9-8/h3,7-9H,1,4-6H2,2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
LARCQDAKZFWKDB-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@H](N1)C=C |
Kanonische SMILES |
CC1CCCC(N1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)
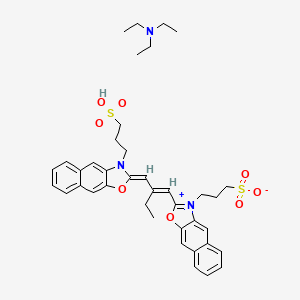
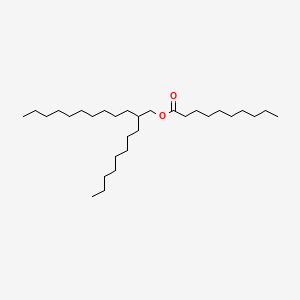
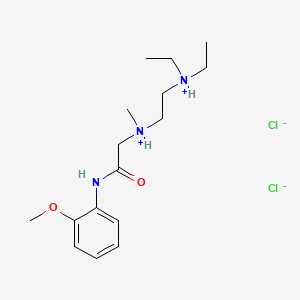

![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)





![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
